molecular formula C8H7BrF2O2 B13036192 (2-Bromo-6-(difluoromethoxy)phenyl)methanol

(2-Bromo-6-(difluoromethoxy)phenyl)methanol

Cat. No.: B13036192
M. Wt: 253.04 g/mol
InChI Key: KBEKUTUKFFRVHZ-UHFFFAOYSA-N
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Description

(2-Bromo-6-(difluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol with a phenyl ring substituted at positions 2 (bromo) and 6 (difluoromethoxy), along with a hydroxymethyl (–CH2OH) group. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive hydroxymethyl group and electron-withdrawing substituents . Its molecular formula is C8H7BrF2O2 (MW: 253.04 g/mol), and it exhibits moderate stability under standard storage conditions (4 °C) .

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

[2-bromo-6-(difluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H7BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2

InChI Key

KBEKUTUKFFRVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(difluoromethoxy)phenyl)methanol typically involves the bromination of a difluoromethoxy-substituted phenylmethanol precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)aldehyde or (2-Bromo-6-(difluoromethoxy)phenyl)carboxylic acid.

    Reduction: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Bromo-6-(difluoromethoxy)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-6-(difluoromethoxy)phenyl)methanol is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Substituent Variations: Halogen and Alkoxy Groups

Table 1: Key Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Bromo-6-(difluoromethoxy)phenyl)methanol Br (2), OCF2H (6), –CH2OH 253.04 Intermediate for pyrazole derivatives; insecticidal applications
[3-Bromo-4-(difluoromethoxy)phenyl]methanol Br (3), OCF2H (4), –CH2OH 253.04 Positional isomer; similar reactivity but distinct regioselectivity in coupling reactions
(2-Bromo-6-fluorophenyl)methanol Br (2), F (6), –CH2OH 219.02 Lower molecular weight; higher volatility due to fluorine vs. OCF2H
2-Bromo-6-methoxyphenol Br (2), OCH3 (6), –OH 203.03 Higher acidity (phenolic –OH vs. –CH2OH); used in lignin degradation studies

Key Findings :

  • Electron-Withdrawing Effects : The difluoromethoxy group (–OCF2H) in the target compound enhances electron withdrawal compared to methoxy (–OCH3) or fluorine, increasing electrophilicity for nucleophilic substitution reactions .
  • Steric Considerations : Positional isomers (e.g., Br at 2 vs. 3) exhibit divergent reactivity in cross-coupling reactions due to steric hindrance near the hydroxymethyl group .

Key Findings :

  • The difluoromethoxy group enhances lipophilicity, improving membrane permeability in bioactive derivatives compared to non-fluorinated analogs .
  • Bromine at position 2 stabilizes intermediates during Suzuki-Miyaura couplings, critical for constructing complex agrochemicals .

Comparison with Analogs :

  • Halogen Exchange: Replacing Br with Cl (e.g., 2-Chloro-6-(difluoromethoxy)phenyl)methanol) reduces steric bulk but may lower thermal stability .
  • Methanol vs. Phenol: The –CH2OH group offers flexibility for esterification or oxidation, unlike phenolic –OH, which is more acidic and prone to deprotonation .

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